molecular formula C13H14ClF3N4O B2874112 2-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}acetohydrazide CAS No. 321430-52-8

2-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}acetohydrazide

Cat. No.: B2874112
CAS No.: 321430-52-8
M. Wt: 334.73
InChI Key: KCCDDDYSBXFMPZ-UHFFFAOYSA-N
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Description

2-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}acetohydrazide is a complex organic compound characterized by the presence of a trifluoromethyl group, a chlorinated pyridine ring, and a piperidinylidene moiety

Mechanism of Action

Target of Action

The primary target of 2-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}acetohydrazide, also known as Fluopicolide, is thought to be spectrin-like proteins in the cytoskeleton of oomycetes . These proteins play a crucial role in maintaining the structure and function of cells.

Mode of Action

It is believed to interact with its targets byaffecting spectrin-like proteins in the cytoskeleton of oomycetes . This interaction leads to changes in the structure and function of the cells, inhibiting their growth and proliferation.

Biochemical Pathways

Fluopicolide affects the motility of zoospores, the germination of cysts, the growth of the mycelium, and sporulation . These effects disrupt the life cycle of oomycetes, preventing them from spreading and causing disease.

Result of Action

The result of Fluopicolide’s action is the effective control of diseases caused by oomycetes, such as late blight of potato . By inhibiting the growth and proliferation of these organisms, Fluopicolide helps to protect crops and improve agricultural productivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}acetohydrazide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, 2-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}acetohydrazide is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development.

Medicine

Medically, this compound is explored for its potential therapeutic effects, particularly in the treatment of diseases where enzyme inhibition is beneficial. Its trifluoromethyl group is known to enhance the bioavailability and metabolic stability of drug candidates.

Industry

In the industrial sector, this compound is used in the development of agrochemicals. Its structural features make it effective in the formulation of pesticides and herbicides.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-5-(trifluoromethyl)pyridine: A precursor in the synthesis of the target compound.

    4-Piperidinylideneacetohydrazide: A related compound with similar structural features but lacking the trifluoromethyl group.

Uniqueness

The uniqueness of 2-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}acetohydrazide lies in its combined structural features. The presence of both a trifluoromethyl group and a chlorinated pyridine ring enhances its chemical stability and biological activity compared to similar compounds.

Properties

IUPAC Name

2-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ylidene]acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClF3N4O/c14-10-6-9(13(15,16)17)7-19-12(10)21-3-1-8(2-4-21)5-11(22)20-18/h5-7H,1-4,18H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCCDDDYSBXFMPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=CC(=O)NN)C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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